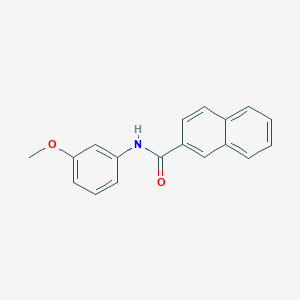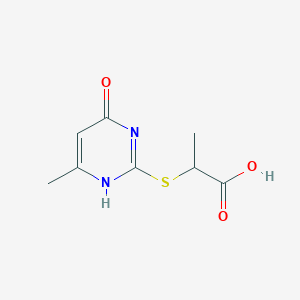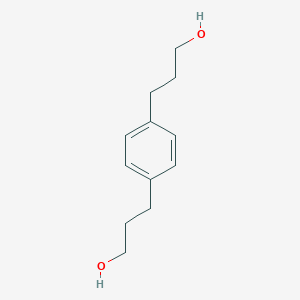
(S)-N,3-Dimethyl-1-(pyrrolidin-1-YL)butan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N,3-Dimethyl-1-(pyrrolidin-1-YL)butan-2-amine, also known as S-N-Desmethylclozapine, is a chemical compound that belongs to the class of atypical antipsychotic drugs. It is a metabolite of clozapine, a medication used to treat schizophrenia and other psychiatric disorders. S-N-Desmethylclozapine has been the focus of scientific research due to its potential therapeutic applications and unique mechanism of action.
Mechanism of Action
(S)-N,3-Dimethyl-1-(pyrrolidin-1-YL)butan-2-aminelclozapine works by blocking the activity of dopamine receptors in the brain, which are responsible for regulating mood and behavior. It also binds to serotonin and glutamate receptors, which may contribute to its therapeutic effects. The exact mechanism of action of (S)-N,3-Dimethyl-1-(pyrrolidin-1-YL)butan-2-aminelclozapine is not fully understood, but it is thought to involve the modulation of neurotransmitter activity in the brain.
Biochemical and Physiological Effects:
(S)-N,3-Dimethyl-1-(pyrrolidin-1-YL)butan-2-aminelclozapine has been shown to have various biochemical and physiological effects in the brain. It has been shown to increase the release of dopamine and serotonin, which may contribute to its therapeutic effects. It also increases the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes.
Advantages and Limitations for Lab Experiments
(S)-N,3-Dimethyl-1-(pyrrolidin-1-YL)butan-2-aminelclozapine has several advantages for lab experiments, including its broad-spectrum binding profile, which makes it a useful tool for studying the effects of neurotransmitter activity in the brain. However, it also has limitations, including its potential toxicity and the need for specialized equipment and expertise to handle and analyze the compound.
Future Directions
There are several future directions for research on (S)-N,3-Dimethyl-1-(pyrrolidin-1-YL)butan-2-aminelclozapine, including:
1. Investigating its potential therapeutic applications in other psychiatric disorders, such as anxiety and post-traumatic stress disorder.
2. Studying its effects on neurotransmitter activity in the brain using advanced imaging techniques, such as positron emission tomography (PET) and magnetic resonance imaging (MRI).
3. Developing new compounds based on the structure of (S)-N,3-Dimethyl-1-(pyrrolidin-1-YL)butan-2-aminelclozapine that may have improved therapeutic efficacy and reduced toxicity.
4. Investigating the potential of (S)-N,3-Dimethyl-1-(pyrrolidin-1-YL)butan-2-aminelclozapine as a tool for studying the molecular mechanisms of psychiatric disorders and developing new treatments.
Conclusion:
(S)-N,3-Dimethyl-1-(pyrrolidin-1-YL)butan-2-aminelclozapine is a chemical compound with unique therapeutic potential and a broad-spectrum binding profile. It has been the focus of scientific research due to its potential applications in various psychiatric disorders and its unique mechanism of action. Further research is needed to fully understand the biochemical and physiological effects of (S)-N,3-Dimethyl-1-(pyrrolidin-1-YL)butan-2-aminelclozapine and its potential as a tool for studying the molecular mechanisms of psychiatric disorders.
Synthesis Methods
(S)-N,3-Dimethyl-1-(pyrrolidin-1-YL)butan-2-aminelclozapine is synthesized through the demethylation of clozapine. This process can be achieved through various methods, including chemical synthesis and enzymatic conversion using cytochrome P450 enzymes.
Scientific Research Applications
(S)-N,3-Dimethyl-1-(pyrrolidin-1-YL)butan-2-aminelclozapine has been studied for its potential therapeutic applications in various psychiatric disorders, including schizophrenia, bipolar disorder, and depression. It has been shown to have a unique mechanism of action, which involves binding to multiple neurotransmitter receptors, including dopamine, serotonin, and glutamate receptors. This broad-spectrum binding profile suggests that (S)-N,3-Dimethyl-1-(pyrrolidin-1-YL)butan-2-aminelclozapine may have a more comprehensive therapeutic effect than other antipsychotic medications.
properties
CAS RN |
156004-66-9 |
|---|---|
Product Name |
(S)-N,3-Dimethyl-1-(pyrrolidin-1-YL)butan-2-amine |
Molecular Formula |
C10H22N2 |
Molecular Weight |
170.3 g/mol |
IUPAC Name |
(2S)-N,3-dimethyl-1-pyrrolidin-1-ylbutan-2-amine |
InChI |
InChI=1S/C10H22N2/c1-9(2)10(11-3)8-12-6-4-5-7-12/h9-11H,4-8H2,1-3H3/t10-/m1/s1 |
InChI Key |
ZIDNRUFGAGPXNN-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)[C@@H](CN1CCCC1)NC |
SMILES |
CC(C)C(CN1CCCC1)NC |
Canonical SMILES |
CC(C)C(CN1CCCC1)NC |
synonyms |
(S)-N,3-diMethyl-1-(pyrrolidin-1-yl)butan-2-aMine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




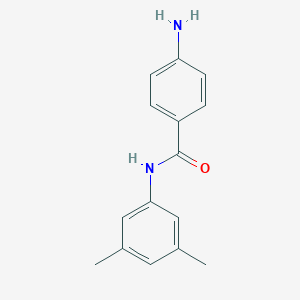
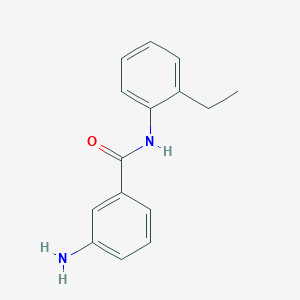
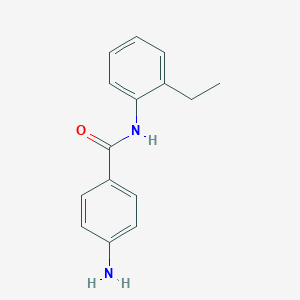
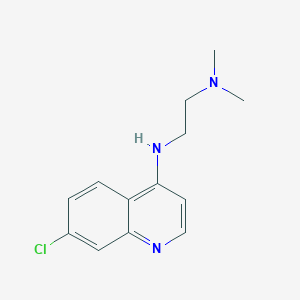
![2H-1-Benzopyran-2-one, 4-[(phenylmethyl)thio]-](/img/structure/B183847.png)


![Benzoic acid, 3,3'-[1,3-phenylenebis(carbonylimino)]bis-](/img/structure/B183851.png)
![3-[(Phenylsulfonyl)amino]propanoic acid](/img/structure/B183854.png)
